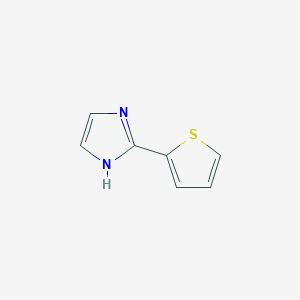

2-thiophen-2-yl-1H-imidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-thiophen-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLSJAUHCCPJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401615 | |

| Record name | 2-thiophen-2-yl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136103-77-0 | |

| Record name | 2-thiophen-2-yl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Thiophen 2 Yl 1h Imidazole Frameworks

Multi-Component Reaction Approaches to Imidazole (B134444) Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like 2-thiophen-2-yl-1H-imidazole from simple and readily available starting materials in a single step. These reactions offer advantages in terms of efficiency, atom economy, and operational simplicity.

Copper-Catalyzed Cyclization Processes

Copper catalysts have proven to be highly effective in promoting the cyclization reactions necessary for the formation of the imidazole ring. A notable example is the copper(I) iodide (CuI) catalyzed three-component reaction. nih.gov In this process, a 1,2-dicarbonyl compound (like benzil), an aldehyde (such as thiophene-2-carboxaldehyde), and a nitrogen source (ammonium acetate) are combined to produce the desired 2,4,5-trisubstituted imidazole. nih.gov This method is advantageous due to its good yields and relatively short reaction times. nih.gov

The versatility of copper catalysis is further highlighted in the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles, which can involve a copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) and iodine (I₂) catalyzed reaction of chalcones and benzylamines. acs.orgnih.gov This reaction proceeds through an unusual C–C bond cleavage of the chalcone (B49325). acs.orgnih.gov

| Catalyst | Reactants | Product | Yield | Reference |

| CuI | Benzil, Thiophene-2-carboxaldehyde, Ammonium (B1175870) acetate (B1210297) | 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole | Not Specified | nih.gov |

| Cu(OTf)₂/I₂ | Thiophene (B33073) chalcone, Benzylamine | 1,2,4-Trisubstituted-(1H)-imidazole | Moderate to Good | acs.org |

| CuCl | 1H-imidazole, Di(2-thienyl)iodonium salt | Di(2-thienyl)imidazolium salt | 75% | rhhz.net |

Brønsted Acid-Catalyzed Transformations

Brønsted acids have been successfully employed to catalyze the synthesis of polysubstituted imidazoles. A metal-free, multi-component reaction utilizing a Brønsted acid catalyst like benzoic acid can efficiently produce 1,2,5-trisubstituted imidazoles from vinyl azides, aromatic aldehydes (including thiophene-2-carboxaldehyde), and aromatic amines. acs.orgorganic-chemistry.org This approach is lauded for its high functional group compatibility and for avoiding the generation of toxic waste. acs.orgorganic-chemistry.org The reaction is believed to proceed through the in situ formation of an imine, which then reacts with a 2H-azirine generated from the vinyl azide. organic-chemistry.org

| Catalyst | Reactants | Product | Yield | Reference |

| Benzoic Acid | (1-azidovinyl)benzene, Thiophene-2-carboxaldehyde, Aniline | 1-phenyl-5-phenyl-2-(thiophen-2-yl)-1H-imidazole | 85% (for bromo-substituted analog) | acs.org |

Water-Mediated Cyclization Protocols for Imidazole Formation

The use of water as a solvent in organic synthesis is highly desirable from an environmental and economic standpoint. An iodine-catalyzed, one-pot methodology has been developed for the synthesis of substituted imidazoles in water. nih.gov This transition-metal-free, aerobic cyclization is operationally simple and works well for a variety of amines and aldehydes, proceeding through multiple C–N bond formations. nih.gov

Another green approach involves the use of a water extract of onion as a chemoselective catalyst for the synthesis of 2-substituted benzimidazoles, including 2-(thiophen-2-yl)-1H-benzo[d]imidazole. researchgate.netacgpubs.org This method is performed at room temperature and offers good to excellent yields. researchgate.netacgpubs.org

| Catalyst/Medium | Reactants | Product | Yield | Reference |

| Iodine/Water | Benzil, Amine (e.g., thiophen-2-ylmethylamine) | 4,5-Diphenyl-2-thiophen-2-yl-1-thiophen-2-ylmethyl-1H-imidazole | 79% | nih.gov |

| Water Extract of Onion/Ethanol | o-phenylenediamine, thiophene-2-carboxaldehyde | 2-(thiophen-2-yl)-1H-benzo[d]imidazole | 87% | acgpubs.org |

C–C Bond Cleavage Reactions in Imidazole Synthesis

An unconventional yet effective strategy for imidazole synthesis involves the cleavage of a carbon-carbon bond. A notable example is the Cu(OTf)₂- and I₂-catalyzed reaction of chalcones with benzylamines to form 1,2,4-trisubstituted-(1H)-imidazoles. acs.orgnih.gov In this transformation, the α,β-unsaturated C–C bond of the chalcone is cleaved, and the β-portion is eliminated. acs.org This method tolerates a wide range of functional groups on both the chalcone and the benzylamine, including heteroaryl substituents like thiophene. acs.org

Targeted Functionalization and Derivatization Strategies

Beyond the initial construction of the this compound core, targeted functionalization allows for the introduction of diverse substituents, further expanding the chemical space and potential applications of these compounds.

N-Substitution of the Imidazole Ring

The nitrogen atoms of the imidazole ring provide sites for further functionalization, most commonly through N-substitution reactions. For instance, in the Brønsted acid-catalyzed synthesis of 1,2,5-trisubstituted imidazoles, the choice of the primary amine directly dictates the substituent at the N-1 position of the imidazole ring. acs.org Similarly, in the iodine-catalyzed synthesis in water, using a primary amine like thiophen-2-ylmethylamine leads to the corresponding N-substituted product. nih.gov Copper-catalyzed N-arylation has also been reported as a method for the functionalization of the imidazole core. nih.gov

Regioselective Modification of the Thiophene Moiety

Achieving regioselectivity in the functionalization of the thiophene ring, while it is attached to the imidazole core, is crucial for developing structurally precise derivatives. The inherent reactivity of the thiophene ring, influenced by the electron-donating imidazole substituent, directs these modifications. Key strategies include directed metalation and cross-coupling reactions.

Directed ortho-metalation (DoM) is a powerful technique where a directing metalation group (DMG) on the ring guides a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a lithiated intermediate. acs.orgnih.gov This intermediate can then react with various electrophiles. For instance, lithiation of a 3-alkylthiophene at -78 °C with n-BuLi selectively occurs at the 2-position. google.com A similar principle can be applied to the this compound system, where the imidazole ring itself can influence the regiochemistry of lithiation on the thiophene moiety. Subsequent quenching with an electrophile like bromine would lead to a specifically brominated thiophene ring. google.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable for creating carbon-carbon bonds. researchgate.netnih.gov This reaction typically couples an organoboron reagent with an organic halide in the presence of a palladium catalyst. nih.gov For the this compound scaffold, a pre-functionalized thiophene, such as 2-bromo-5-(bromomethyl)thiophene, can undergo regioselective Suzuki coupling with various aryl boronic acids to introduce aryl groups at a specific position on the thiophene ring before or after the imidazole ring formation. researchgate.net

Furthermore, direct C-H functionalization has emerged as a highly atom-economical method for modifying heterocycles. mdpi.com These reactions, often catalyzed by transition metals like palladium or rhodium, can selectively activate and functionalize a specific C-H bond, avoiding the need for pre-halogenation of the substrate. mdpi.comrsc.org For the thiophene moiety, palladium-catalyzed direct arylation with reagents like benzenesulfonyl chlorides can achieve regioselectivity that is complementary to other methods.

A specialized method for constructing substituted aminothiophenes is the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org While typically used to build the thiophene ring from acyclic precursors, modifications of this reaction can be used to create complex substitution patterns. For instance, a derivative of 2-thioxoimidazolidin-4-one can undergo a Gewald reaction with elemental sulfur and an activated acetonitrile (B52724) derivative to form a new, substituted thiophene ring attached to the original imidazole framework via a thioether linkage. sapub.org

| Reaction Type | Reagents | Potential Product Feature | Reference |

|---|---|---|---|

| Lithiation-Bromination | 1. n-BuLi at -78°C 2. Br₂ | Bromo-substituted thiophene ring | google.com |

| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄, K₃PO₄ | Aryl-substituted thiophene ring | researchgate.net |

| Gewald Reaction | Elemental sulfur, activated acetonitrile, morpholine | Thio-linked aminothiophene substituent | sapub.org |

Introduction of Diverse Substituents on the Imidazole Core

The imidazole core of this compound offers multiple sites for substitution, namely the N-1, C-4, and C-5 positions, allowing for extensive structural diversification.

Substitution at the C-4 and C-5 Positions: A common and effective method for synthesizing 4,5-disubstituted imidazoles is the Radziszewski reaction and its variations. This typically involves a one-pot, three-component condensation. For example, reacting thiophene-2-carboxaldehyde, a 1,2-diketone (like benzil), and ammonium acetate in a solvent such as glacial acetic acid yields 2-(thiophen-2-yl)-4,5-diphenyl-1H-imidazole. This methodology is versatile, allowing for a wide range of substituents on the C-4 and C-5 phenyl rings. brieflands.com

Substitution at the N-1 Position: The nitrogen atom at position 1 of the imidazole ring can be readily functionalized. Alkylation can be achieved using various alkylating agents. For instance, reacting the imidazole with benzyl (B1604629) chloride leads to the formation of 1-benzyl-2-(thien-2-yl)-1H-imidazole. Similarly, N-hydroxy-imidazoles can be prepared, which involves a multi-step synthesis where the N-OH group is incorporated into the final imidazole structure. brieflands.com

Modification via Imidazole-2-thione Derivatives: An alternative strategy involves starting with a 1,4,5-trisubstituted-1H-imidazole-2-thione. The thione group at the C-2 position is a versatile handle for further functionalization. Through S-alkylation, a variety of substituents can be introduced. Reactions with electrophiles such as benzyl chloride, chloroacetonitrile, chloroacetone, or ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) (TEA) afford the corresponding S-alkylated thioether derivatives. sapub.org Methylation of the thione group is also readily achieved using reagents like dimethyl sulfate. sapub.orgnih.gov These thioether derivatives can then undergo further reactions; for example, an ester-containing side chain can be converted to a hydrazide, which can be used to build more complex heterocyclic systems. sapub.org

| Position(s) | Reaction Type | Reagents | Resulting Substituent(s) | Reference |

|---|---|---|---|---|

| C-4, C-5 | Three-component condensation | Benzil, NH₄OAc, Thiophene-2-carboxaldehyde | 4,5-Diphenyl | |

| C-4, C-5 | Three-component condensation | 4,4'-Dimethoxybenzil, NH₄OAc, Thiophene-2-carboxaldehyde | 4,5-Bis(4-methoxyphenyl) | |

| N-1 | N-Alkylation | Benzyl chloride | 1-Benzyl | |

| N-1 | N-Hydroxylation | Multi-step synthesis involving hydroxylamine (B1172632) precursors | 1-Hydroxy | brieflands.com |

| C-2 (via thione) | S-Alkylation | Benzyl chloride, TEA | 2-Benzylthio | sapub.org |

| C-2 (via thione) | S-Alkylation | Ethyl chloroacetate, TEA | 2-(Ethoxycarbonyl)methylthio | sapub.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. sapub.org These approaches focus on using less hazardous solvents, developing solvent-free reactions, and employing energy-efficient methods like microwave irradiation. wikipedia.orgsapub.org

One of the cornerstones of green chemistry is the use of environmentally benign solvents, with water being an ideal choice. researchgate.net One-pot syntheses of trisubstituted and tetrasubstituted imidazole derivatives have been successfully carried out in water, offering benefits such as being metal-free and often allowing for product purification without chromatography. uokerbala.edu.iqmdpi.com

Solvent-free synthesis represents another significant green methodology. Reactions can be performed by grinding the reactants together, sometimes with a catalyst, or by simply heating the neat mixture. nih.gov For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved under solvent-free conditions using a recyclable heterogeneous catalyst (HClO₄–SiO₂), resulting in short reaction times and excellent yields. researchgate.net Similarly, the aza-Michael addition of imidazoles to electron-deficient olefins has been shown to proceed efficiently at 80°C under solvent- and catalyst-free conditions. chemrxiv.org

Microwave-assisted organic synthesis (MAOS) is an energy-efficient technique that can dramatically reduce reaction times and improve yields. mdpi.comrsc.org The synthesis of various imidazole derivatives, including tetrasubstituted imidazoles, has been effectively accelerated using microwave irradiation, often in one-pot, solvent-free procedures. mdpi.comscirp.orgmdpi.com This method not only enhances reaction rates but is also acknowledged as a green technology that can simplify work-up procedures. mdpi.com The use of reusable, and sometimes magnetic, nanocatalysts in these green protocols further enhances their sustainability, as the catalyst can be easily recovered and used for multiple reaction cycles. tandfonline.combohrium.com

Advanced Computational and Theoretical Chemistry Studies of 2 Thiophen 2 Yl 1h Imidazole

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary tool for studying the structural and electronic properties of imidazole-thiophene systems. bilecik.edu.tr Methods like the B3LYP hybrid functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently employed to optimize molecular geometry and calculate various quantum chemical parameters. bilecik.edu.trnih.gov These calculations are fundamental for understanding the molecule's behavior at an electronic level. For the closely related compound 2-(Thiophen-2-yl)-1H-benzo[d]imidazole (TBI), DFT calculations at the B3LYP/6-311++G(d,p) level were used to analyze its stable tautomeric forms and interpret its vibrational spectra. bilecik.edu.trresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. imist.ma The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.org The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. rsc.orgacs.org

A small energy gap generally signifies a molecule that is more reactive, more polarizable, and has a greater potential for intramolecular charge transfer, making it a "soft" molecule. rsc.orgiucr.org Conversely, a large energy gap indicates high stability and low reactivity. rsc.org In computational studies of imidazole-thiophene systems, the HOMO is often found to be localized on the electron-rich thiophene (B33073) ring, while the LUMO is centered on the imidazole (B134444) core. This distribution facilitates intramolecular charge transfer from the thiophene to the imidazole moiety.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Similar Imidazole-Thiophene System | B3LYP/6-31G(d,p) | ~ -5.2 | ~ -2.1 | ~ 3.1 | |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione | DFT | -7.23 | -1.87 | 5.36 | iucr.orgiucr.org |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. malayajournal.orgresearchgate.net The MEP map illustrates regions of varying electron density, where different colors correspond to different electrostatic potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and represent likely sites for electrophilic attack. malayajournal.org In this compound and its derivatives, these negative regions are concentrated around the nitrogen atoms of the imidazole ring due to the high electronegativity of nitrogen. iucr.org Conversely, regions of positive electrostatic potential (colored blue to green) are electron-poor and indicate sites susceptible to nucleophilic attack. iucr.org The MEP analysis provides a visual guide to the molecule's reactive behavior and intermolecular interaction patterns, such as hydrogen bonding. malayajournal.org

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. uni-muenchen.de It provides a detailed understanding of charge transfer and conjugative interactions by examining the delocalization of electron density between filled Lewis-type (donor) orbitals and empty non-Lewis-type (acceptor) orbitals. nih.govuni-muenchen.de

Prediction of Non-Linear Optical (NLO) Properties

Compounds with a high degree of intramolecular charge transfer (ICT), often characterized by a donor-π-acceptor (D-π-A) architecture and a small HOMO-LUMO energy gap, are promising candidates for non-linear optical (NLO) materials. rsc.org The this compound scaffold fits this profile, where the electron-donating thiophene ring is conjugated with the imidazole system. sci-hub.se

DFT calculations are employed to predict the NLO response of molecules by calculating key parameters such as the first-order hyperpolarizability (β). acs.org A large β value is indicative of significant NLO activity. For thiophene-imidazo derivatives, theoretical studies have shown that the extent of π-conjugation and the strength of the donor and acceptor moieties directly influence the NLO properties. rsc.orgsci-hub.se

Molecular Modeling and Simulation Techniques

Beyond quantum chemical calculations of single molecules, molecular modeling techniques are used to simulate the interactions of this compound with larger biological systems.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand when bound to the active site of a target receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for predicting binding affinity and understanding the mechanism of action of potential therapeutic agents. smolecule.combrieflands.com

Derivatives of this compound have been investigated as potential enzyme inhibitors through molecular docking studies. For example, related imidazole derivatives have been docked into the ATP-binding site of p38α MAP kinase brieflands.com and the active site of phosphodiesterase 10A (PDE10A). smolecule.com These studies reveal crucial intermolecular interactions, such as hydrogen bonds forming between the nitrogen atoms of the imidazole ring and the amide groups of amino acid residues (like Met109) in the protein's active site. brieflands.com Such interactions are key determinants of the ligand's binding affinity and inhibitory potential.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their structural flexibility and interactions with biological targets. For this compound and its derivatives, MD simulations provide crucial data on conformational stability and the kinetics of protein-ligand binding, complementing experimental findings.

Research into the potential of thiophenyl-imidazole derivatives as therapeutic agents has utilized MD simulations to validate docking results and assess the stability of ligand-protein complexes over time. researchgate.net These simulations model the intricate movements and interactions of the ligand within the binding pocket of a target protein, providing a dynamic perspective on its binding mode and affinity.

A notable study investigating potent imidazole derivatives as inhibitors for the SARS-CoV-2 main protease (Mpro) identified a thiophenyl-imidazole compound (C1) as a promising candidate through molecular docking. researchgate.net To verify the stability of this interaction, MD simulations were performed. The results indicated that the compound remained stably bound within the active site of the Mpro protein throughout the simulation period, confirming a stable binding conformation. researchgate.net This stability is essential for a compound to exert a sustained inhibitory effect.

The binding affinity, a measure of the strength of the interaction, was also calculated. The thiophenyl-imidazole derivative C1 demonstrated a significant binding affinity for the Mpro protein, suggesting a strong and favorable interaction. researchgate.net

Table 1: Binding Affinity of Thiophenyl-Imidazole Derivative with SARS-CoV-2 Mpro

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Thiophenyl-imidazole C1 | SARS-CoV-2 Mpro | -8.2 | HIS A:41, CYS A:145 |

Data sourced from a computational discovery study on imidazole derivatives. researchgate.net

The simulation not only confirms the stability of the docked pose but also provides insights into the key amino acid residues that are crucial for the interaction. For the thiophenyl-imidazole C1, the binding was characterized by interactions with critical residues such as Histidine 41 and Cysteine 145 in the Mpro active site. researchgate.net

MD simulations for related imidazole derivatives have been conducted using established software packages like Schrodinger, employing force fields such as OPLS4 to define the physics of the molecular system. researchgate.netdergipark.org.tr Simulations are typically run for durations that are computationally feasible yet long enough to observe significant conformational events, such as 20 nanoseconds or more. vulcanchem.com The system is usually solvated in a water box and maintained at physiological temperature and pressure to mimic biological conditions. dergipark.org.tr

Table 2: Typical Parameters for MD Simulations of Imidazole Derivatives

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Software | Schrodinger Suite | To run and analyze the simulation. researchgate.net |

| Force Field | OPLS4 | To describe the potential energy of the system's particles. dergipark.org.tr |

| System Setup | Solvated in a water box with counter-ions | To mimic physiological aqueous environment. |

| Temperature | 300 K | To simulate body temperature conditions. dergipark.org.tr |

| Pressure | 1.01325 bar | To simulate atmospheric pressure. dergipark.org.tr |

| Simulation Time | ≥ 20 ns | To allow the system to relax and reach equilibrium. vulcanchem.com |

These parameters represent a typical setup for MD simulations as described in studies on related compounds. researchgate.netdergipark.org.trvulcanchem.com

Pharmacological Profile and Biological Activities of 2 Thiophen 2 Yl 1h Imidazole Derivatives

Antimicrobial Efficacy and Spectrum of Activity

Derivatives of 2-thiophen-2-yl-1H-imidazole have shown considerable promise as antimicrobial agents, exhibiting a broad spectrum of activity against various pathogenic microorganisms. jchemrev.com The inherent antimicrobial properties of the imidazole (B134444) nucleus, combined with the thiophene (B33073) moiety, contribute to their effectiveness. nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Numerous studies have highlighted the potent antibacterial effects of this compound derivatives against both Gram-positive and Gram-negative bacteria. Research has shown that certain derivatives exhibit strong inhibitory effects, suggesting their potential as novel antibacterial agents. For instance, a study on novel armed thiophene derivatives, including structures with imidazole moieties, revealed significant antibacterial activity. nih.gov One particular thiophene derivative demonstrated greater potency against Pseudomonas aeruginosa than the standard antibiotic, gentamicin. nih.gov

The antibacterial efficacy can be influenced by the specific substitutions on the imidazole and thiophene rings. For example, N-(4-((benzyl)oxy)phenyl) acetamide (B32628) derivatives of 2-((5-acetyl-1-(phenyl)-4-methyl-1H-imidazol-2-yl)thio) have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. jchemrev.com Furthermore, some derivatives have been tested against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococcus, showing potential to combat antibiotic resistance. jchemrev.com

Below is a table summarizing the antibacterial activity of selected this compound derivatives.

| Derivative/Compound | Bacterial Strain | Activity | Reference |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |

| N-(4-((benzyl)oxy)phenyl) acetamide derivatives | Gram-positive & Gram-negative bacteria | Significant activity | jchemrev.com |

| Imidazole-phenanthroline Ni(II) complex | Selective antibacterial activity | Active | nih.gov |

Antifungal Properties and Mechanism of Action

The antifungal potential of this compound derivatives is well-documented, with many compounds demonstrating significant activity against various fungal pathogens, including Candida species. tandfonline.comclinmedkaz.org The imidazole core is a key pharmacophore in many established antifungal drugs, and its presence in these derivatives is crucial for their activity. clinmedkaz.org

The primary mechanism of action for antifungal imidazole derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. nih.gov Specifically, these compounds target the enzyme lanosterol (B1674476) 14α-demethylase, which is dependent on cytochrome P450. researchgate.net Inhibition of this enzyme disrupts the fungal cell membrane's integrity, leading to altered permeability and ultimately cell death. nih.gov Additionally, these derivatives can affect the synthesis of triglycerides and phospholipids (B1166683) and may lead to the intracellular accumulation of toxic hydrogen peroxide, contributing to cellular damage. nih.gov

Some derivatives have shown a broad spectrum of activity. For example, new 2-aryl-1-azolyl-3-thienylbutan-2-ols exhibited good efficacy against Candida glabrata, Candida albicans, and Aspergillus fumigatus. tandfonline.com A copper(II) complex of a 2-(thiophen-2-yl)-1H-imidazo[4,5-f] tandfonline.comphenanthroline derivative has also been identified as an effective antifungal agent. nih.gov

| Derivative/Compound | Fungal Strain | Activity | Mechanism of Action | Reference |

| 2-aryl-1-azolyl-3-thienylbutan-2-ols | C. glabrata, C. albicans, A. fumigatus | Broad spectrum activity | Inhibition of ergosterol biosynthesis | tandfonline.com |

| Imidazole-phenanthroline Cu(II) complex | Selective antifungal activity | Active | Not specified | nih.gov |

| Tioconazole (an imidazole derivative) | Candida glabrata petite mutants | Active | Inhibition of ergosterol biosynthesis | tandfonline.com |

Antitubercular Potential

Several derivatives of this compound have been investigated for their potential against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govresearchgate.net The imidazole ring is a key component of the approved anti-tuberculosis drug delamanid, highlighting the potential of this scaffold in developing new antitubercular agents. researchgate.net

One study synthesized a series of imidazole and triazole derivatives and found that the presence of both an imidazole ring and a 2,6-dichlorosubstituted phenyl moiety was significant for inhibitory activity against Mtb. nih.gov Specifically, the (E)-1-(2-(5-chlorothiophen-2-yl)-2-(2-(2,6-dichlorophenyl)hydrazono)ethyl)-1H-imidazole derivative exhibited promising antimycobacterial properties. nih.gov Computational docking studies suggest that these compounds may act as inhibitors of CYP51 (sterol 14α-demethylase), an enzyme also present in mycobacteria. nih.gov Other research has also pointed to the potential of thiophene-containing compounds in the development of novel antitubercular agents. dergipark.org.tr

Antineoplastic and Cytotoxic Effects

The this compound scaffold is a promising framework for the development of novel anticancer agents. Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines, often through mechanisms involving the induction of apoptosis and the inhibition of key cell signaling pathways. plos.orgnih.gov

In Vitro Studies on Human Cancer Cell Lines (e.g., Breast, Cervical)

A number of in vitro studies have confirmed the antiproliferative activity of this compound derivatives against a range of human cancer cell lines, including breast and cervical cancer. For instance, a series of trisubstituted imidazoles, including a 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole derivative, were synthesized and evaluated for their cytotoxic effects. plos.orgnih.gov One of the lead compounds from this series, 2-chloro-3-(4,5-diphenyl-1H-imidazol-2-yl) pyridine (B92270) (CIP), suppressed the proliferation of breast cancer cell lines (MDA-MB-231 and MCF-7). plos.org

Strategies for Overcoming Drug Resistance (e.g., Cisplatin)

The emergence of drug resistance, particularly to platinum-based drugs like cisplatin (B142131), remains a formidable challenge in cancer treatment. nih.gov Derivatives of this compound are being explored as a promising strategy to counteract this resistance. The inherent structure of these compounds allows for the development of hybrid drugs and novel complexes that can circumvent the mechanisms of resistance.

One approach involves the creation of platinum(IV) prodrugs that incorporate imidazole-containing ligands. rsc.orgmdpi.com These prodrugs are designed to have enhanced cellular uptake and can be more effective at DNA platination compared to cisplatin alone. mdpi.comsemanticscholar.org For instance, certain imidazole-chalcone derivatives have been shown to suppress microtubule and P-glycoprotein in cervical cancer cells, thereby helping to overcome cisplatin resistance. researchgate.net

Furthermore, copper(II) complexes containing 2-thiophen-2-yl-1-thiophen-2-ylmethyl-1H-benzoimidazole have demonstrated the ability to overcome cisplatin resistance in breast (MCF-7) and cervical (HeLa) cancer cell lines. rsc.org These complexes exhibit significant cytotoxicity against resistant cell lines while showing lower toxicity to normal human embryonic kidney cells. rsc.org The development of such metal complexes and hybrid molecules represents a viable strategy to enhance the efficacy of existing chemotherapeutic agents and address the critical issue of drug resistance in cancer therapy. mdpi.comsemanticscholar.org

Anti-inflammatory and Immunomodulatory Activities

Derivatives of this compound have demonstrated notable anti-inflammatory and immunomodulatory effects, primarily through the inhibition of key enzymes and the modulation of pro-inflammatory signaling pathways.

Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Inhibition Mechanisms

Microsomal prostaglandin E synthase-1 (mPGES-1) is a critical enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent inflammatory mediator. e-century.us The inhibition of mPGES-1 is a targeted approach to reduce inflammation with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. nih.gov

Imidazole-based compounds have been identified as potent inhibitors of mPGES-1. nih.govresearchgate.netijcrims.commdpi.com For example, phenanthrene (B1679779) imidazole derivatives have shown significant inhibitory activity against human mPGES-1. researchgate.netijcrims.com The mechanism of these inhibitors often involves blocking the production of PGE2, thereby disrupting COX-2 signaling pathways that are crucial in inflammation and various types of cancer. ijcrims.com The thiophene moiety, in particular, has been noted for its role in the development of mPGES-1 inhibitors. researchgate.net

| Compound Type | Key Findings | Reported Potency | References |

|---|---|---|---|

| Phenanthrene Imidazole Derivatives | Potent and selective inhibitors of human mPGES-1. | IC50 values as low as 0.0009 µM in enzyme assays. | e-century.usresearchgate.netijcrims.com |

| Tricyclic Benzo[d]imidazole Derivatives | Demonstrated in vivo efficacy by inhibiting LPS-induced thermal hyperalgesia. | Potencies of <50 nM in cellular assays. | nih.gov |

| Aminothiazoles | Effectively reduce IL-1β-stimulated mPGES-1 expression. | Not specified. | nih.gov |

Modulation of Pro-inflammatory Mediators

Beyond mPGES-1, this compound derivatives can modulate a range of pro-inflammatory mediators. These compounds have been shown to inhibit the production of cytokines such as Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α), which are key players in the inflammatory response. nih.govgoogle.com

The mechanism often involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov The p38 MAPK pathway regulates the production of a host of pro-inflammatory mediators. nih.gov Certain 1-hydroxy-2,4,5-triaryl imidazole derivatives have shown significant inhibitory activity on IL-1β production in human peripheral blood mononuclear cells. nih.gov The presence of a thiophene group in some of these derivatives has been associated with their anti-cytokine activity. nih.govbrieflands.com

Antioxidant Properties and Reactive Oxygen Species Scavenging

The dual presence of imidazole and thiophene rings in these compounds contributes to their significant antioxidant properties. They have been shown to be effective scavengers of reactive oxygen species (ROS), which are implicated in a variety of diseases characterized by oxidative stress.

Studies have demonstrated that metal complexes of ligands derived from 2-(thiophen-2-yl)-1H-benzo[d]imidazole exhibit notable antioxidant activity. researchgate.net For example, copper(II) complexes have shown significant antioxidant effects. rsc.orgresearchgate.net The antioxidant capacity of these compounds is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netalliedacademies.org Some derivatives have shown considerable quenching activity, with one study identifying a compound with an IC50 value of 3.1 ± 0.7 μM in the DPPH assay. alliedacademies.org

The ability of these compounds to mitigate oxidative stress is also linked to their protective effects in various biological contexts, including cardioprotection. nih.gov

Other Emerging Biological Activities

The versatile scaffold of this compound has led to the exploration of its derivatives for a range of other therapeutic applications.

Antihypertensive and Cardioprotective Effects

Imidazole derivatives have a history of use as cardiovascular agents. nih.gov Recent research has highlighted the potential of phenolic and thiophenolic derivatives of 2H-imidazoles in providing both endothelial and cardioprotective effects. researchgate.net In studies using animal models, these compounds led to changes in blood pressure and restored the functional capabilities of the myocardium. researchgate.net

The cardioprotective effects are, in part, attributed to their antioxidant properties and their ability to modulate calcium signaling in cardiac cells. nih.govpreprints.org For instance, the imidazole alkaloid epiisopiloturine (B126702) has been shown to reduce the incidence of severe and fatal arrhythmias in rats subjected to cardiac ischemia and reperfusion. preprints.org Furthermore, cinnamoyl imidazole has demonstrated the ability to mitigate oxidative stress and apoptosis in cardiac cells subjected to hypoxia/reoxygenation, thereby enhancing cell viability and maintaining mitochondrial integrity. nih.gov

| Compound/Derivative | Observed Effect | Mechanism of Action | References |

|---|---|---|---|

| Phenolic and thiophenolic derivatives of 2H-imidazoles | Endothelial and cardioprotective effects in mice. | Restoration of myocardium functional capabilities. | researchgate.net |

| Epiisopiloturine | Reduced incidence of atrioventricular block and lethality in rats with cardiac ischemia/reperfusion. | Pharmacological modulation of Ca2+/cAMP/ADO signaling. | preprints.org |

| Cinnamoyl imidazole | Mitigated oxidative stress and apoptosis in H9C2 cells. | Enhanced antioxidant defenses and preserved mitochondrial membrane potential. | nih.gov |

| Necrostatin-1 | Pronounced cardioprotective effect. | Not specified. | alliedacademies.org |

Protein Kinase Inhibitory Profiles

Derivatives of the this compound scaffold have emerged as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer and inflammatory conditions. A notable target for these compounds is the p38 mitogen-activated protein kinase (MAPK) pathway, which is pivotal in controlling the inflammatory response.

Research has led to the design of 1-hydroxy-2,4,5-triaryl imidazole derivatives as anti-cytokine agents that function by inhibiting p38α MAPK. nih.gov One of the most effective compounds from this series, 5-(4-fluorophenyl)-4-(quinoline-4-yl)-2-(thiophen-2-yl)-1H-imidazole-1-ol , demonstrated superior inhibitory action, with activities ranging from 28% to 82% inhibition in assays measuring IL-1β release from human peripheral blood mononuclear cells. nih.gov Computational docking studies revealed that the efficacy of these inhibitors stems from key hydrogen bond interactions between the imidazole core's NH and OH groups and the amino acid residues Met109 and Val30 within the ATP-binding site of the p38α MAP kinase. nih.gov This interaction mimics the binding of established pyridinyl-imidazole inhibitors. nih.govresearchgate.net

Furthermore, the versatility of the thiophene-imidazole framework is highlighted by the development of imidazo[1,2-a]pyridine-thiophene derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). While possessing a slightly different core, these compounds retain the key thiophene and imidazole-like moieties. Optimized compounds from this series, such as 3-(5-(3-chlorophenyl)thiophen-2-yl)-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (5e) , have shown potent inhibition against FLT3.

| Compound Name | Target Kinase | Reported Activity/Key Finding |

|---|---|---|

| 5-(4-fluorophenyl)-4-(quinoline-4-yl)-2-(thiophen-2-yl)-1H-imidazole-1-ol | p38α MAP Kinase | Showed the best inhibitory action (28-82%) in an anti-cytokine assay. nih.gov |

| 3-(5-(3-chlorophenyl)thiophen-2-yl)-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (5e) | FLT3 | Potent inhibitor developed for acute myeloid leukemia. |

Phosphatase Inhibitory Activity (e.g., PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. While direct studies on this compound as a PTP1B inhibitor are limited, extensive research on related structures containing either a thiophene or an imidazole moiety strongly supports its potential in this area.

The thiophene ring is a well-established scaffold in the design of potent and selective PTP1B inhibitors. nih.govlookchem.comingentaconnect.com A series of novel thiophene derivatives were developed as competitive inhibitors of PTP1B, with some compounds exhibiting IC₅₀ values below 10 μM. nih.govlookchem.com The most potent among them, a compound designated P28 , had an IC₅₀ of 2.1 μM and demonstrated high selectivity against other phosphatases like TCPTP. nih.govlookchem.com Similarly, other studies have identified monocyclic thiophenes that achieve potent PTP1B inhibition by forming key interactions with residues such as Asp48 in the enzyme's active site. ingentaconnect.comsci-hub.seresearchgate.net For instance, one thiophene-based compound (Compound 24 ) showed a high inhibitory activity against PTP1B with an IC₅₀ of 5.25 µM. sci-hub.se

On the other hand, the imidazole scaffold has also been incorporated into PTP1B inhibitors. For example, 5-((1H-imidazol-2-yl)methylene)-2-(4-nitrophenylimino)thiazolidin-4-one was identified as a PTP1B inhibitor with an IC₅₀ value of 7.93 ± 0.12 µM. The combined presence of both the thiophene and imidazole moieties in the this compound structure suggests a strong potential for synergistic or enhanced PTP1B inhibitory activity.

| Compound/Series | Core Scaffold | Reported IC₅₀ (PTP1B) |

|---|---|---|

| Compound P28 | Thiophene | 2.1 μM nih.govlookchem.com |

| Compound 24 | Thiophene | 5.25 µM sci-hub.se |

| 5-((1H-imidazol-2-yl)methylene)-2-(4-nitrophenylimino)thiazolidin-4-one | Imidazole | 7.93 ± 0.12 µM |

| 2-substituted ethenesulfonic acid ester derivative (5j) | Thiophene | 1.5-8.9 µM ingentaconnect.com |

Ligand Interactions with Imidazoline (B1206853) Receptors and α-Adrenoceptors

The this compound core is also a pharmacologically relevant motif for interacting with imidazoline receptors (IRs) and α-adrenoceptors, which are important targets in the central nervous system for modulating blood pressure and other neurological functions. Imidazoline receptors are classified into subtypes, with the I₁-IR being involved in centrally-mediated blood pressure reduction and the I₂-IR being implicated in neuroprotection and psychiatric disorders.

A significant challenge in this area is designing ligands with high selectivity for imidazoline receptors over the structurally related α₂-adrenoceptors, as cross-reactivity can lead to side effects like sedation. nih.govkup.at Many first-generation I₁ receptor agonists like clonidine (B47849) also stimulate α₂-adrenoceptors. nih.gov

Research into derivatives of the this compound has yielded promising results for selective ligands. A notable example is 2-(benzo[b]thiophen-2-yl)-1H-imidazole (LSL33) , which features a benzothiophene (B83047) fused ring system. This compound has been identified as a potent ligand for the I₂-imidazoline receptor. In competitive binding assays, LSL33 demonstrated significant affinity for I₂-IRs and, crucially, displayed selectivity over the α₂-adrenergic receptor. This selectivity is a key attribute for developing therapeutics with improved side-effect profiles.

Even the closely related saturated analogue, 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole , is recognized as a ligand for both imidazoline receptors and α-adrenoceptors, confirming the importance of the thiophenyl-imidazole framework for binding to these targets. The ability of these compounds to interact with these receptors underscores their potential for development as novel agents for cardiovascular and neurological disorders.

| Compound Name | Target Receptor | Key Finding |

|---|---|---|

| 2-(benzo[b]thiophen-2-yl)-1H-imidazole (LSL33) | I₂-Imidazoline Receptor | Identified as a potent ligand. |

| α₂-Adrenergic Receptor | Shows selectivity for I₂-IR over α₂-AR. | |

| 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole | Imidazoline & α-Adrenoceptors | Recognized as a ligand for both receptor types. |

Structure Activity Relationship Sar and Rational Drug Design Approaches

Elucidation of Pharmacophoric Features and Key Structural Requirements

The biological activity of 2-thiophen-2-yl-1H-imidazole derivatives is rooted in their distinct pharmacophoric features. The core structure consists of an imidazole (B134444) ring, which is a five-membered ring with two nitrogen atoms, connected to a thiophene (B33073) ring, a five-membered sulfur-containing heterocycle. This combination confers specific electronic and steric properties that are key to its interactions with biological targets.

Key Pharmacophoric Features:

Imidazole Ring: This moiety is a critical interaction hub. The nitrogen atoms can act as both hydrogen bond donors and acceptors, which is essential for anchoring the molecule within the active sites of target proteins. nih.govbrieflands.com For instance, in p38α MAP kinase inhibitors, the imidazole core is designed to form hydrogen bonds with key amino acid residues like Met109 and Val30. nih.gov The imidazole ring can also coordinate with metal ions, making it a potential ligand for metalloproteins.

Rotational Flexibility: The single bond connecting the imidazole and thiophene rings allows for rotational flexibility. The preferred conformation is crucial for fitting into a specific binding site, and this orientation is a key consideration in rational drug design.

Studies on related compounds, such as 2-(thiophen-2-yl)-1H-benzo[d]imidazole, have used computational methods to understand the stable tautomeric forms and molecular geometry, further informing the structural requirements for molecular recognition. researchgate.net For anticancer applications, derivatives have been designed where the 4-(thiophen-2-yl)-1H-imidazole core is part of a larger molecule that inhibits tubulin polymerization by interacting with colchicine-binding sites. nih.gov

Impact of Substituent Variation on Biological Potency and Selectivity

Modifying the this compound core with various substituents is a primary strategy to modulate biological potency and selectivity. The position and nature of these substituents can dramatically alter the compound's interaction with its target.

Research on a series of 1-hydroxy-2,4,5-triaryl imidazole derivatives, designed as p38α MAP kinase inhibitors, provides a clear example of SAR. In this series, the substituent at the 2-position of the imidazole ring was varied, with one of the tested compounds being the 2-thiophen-2-yl derivative (compound 5f). nih.gov The study found that the nature of this substituent significantly influenced the compound's anti-cytokine activity. nih.gov

The results indicated that the derivative with the thiophene group at the 2-position (5f) and another with an unsubstituted phenyl ring (5e) exhibited lower inhibitory activity compared to derivatives with substituted phenyl rings. nih.gov For example, compounds with a para-methoxyphenyl group (5a) or a para-chlorophenyl group (5b) showed significantly higher inhibition, demonstrating that electronic properties (both electron-donating and electron-withdrawing) at this position can enhance potency. nih.gov

| Compound ID | 2-Position Substituent | % Inhibition (at 10 µM) |

| 5a | para-methoxyphenyl | 81.61% |

| 5b | para-chlorophenyl | 78.64% |

| 5e | Phenyl | 32.2% |

| 5f | Thiophen-2-yl | 28.3% |

Data sourced from a study on p38α MAP kinase inhibitors. nih.gov

This data highlights that while the 2-thiophen-2-yl moiety can be accommodated in the binding site, other substituted aryl groups can form more favorable interactions, leading to greater potency in this specific context. nih.gov

In another context, research has suggested that introducing electron-withdrawing groups, such as chloro or fluoro groups, at the 4-position of the thiophene ring could enhance the binding affinity of derivatives to viral protease active sites. For anticancer agents targeting tubulin, the key modifications were not on the thiophene ring itself but on the imidazole ring, specifically the addition of a 2-amino group and a 1-(4-phenylthiazol-2-yl) group, which proved critical for activity. nih.gov This demonstrates that the impact of a substituent is highly dependent on the specific biological target.

Design Principles for Lead Optimization and Analogue Development

Lead optimization is a critical stage in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. uniroma1.it The this compound scaffold serves as a valuable starting point for such optimization efforts.

Key Design Principles:

Structure-Based Design: When the 3D structure of the biological target is known, structure-based design can be powerfully applied. For example, in the development of p38α MAP kinase inhibitors, researchers used the known structure of the enzyme's ATP binding site to rationally design modifications. nih.govbrieflands.com They introduced a hydroxyl group at the N1 position of the imidazole to create new hydrogen bond interactions and systematically varied the C2 substituent (including thiophene) to optimize interactions within a sub-pocket of the active site. nih.gov

Analogue Synthesis and SAR Expansion: A common strategy is to synthesize a library of analogues where different positions on the thiophene and imidazole rings are systematically modified. This was the approach used in the p38α inhibitor study, where various aryl aldehydes were used to create different C2-substituted imidazoles. nih.gov This process helps build a comprehensive SAR profile, guiding further modifications. uniroma1.it

Hit-to-Lead Optimization: In cases where a compound like this compound is identified through high-throughput screening, the hit-to-lead process begins. uniroma1.it For instance, the anticancer agent 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine was developed from a screening hit. nih.gov The optimization process involved synthesizing novel analogues that retained the core structure while adding functionalities (the 2-amino and 1-thiazolyl groups) that enhanced the desired biological activity—in this case, microtubule destabilization. nih.gov

Improving Physicochemical and Pharmacokinetic Properties: Lead optimization also focuses on properties beyond target binding. Medicinal chemists aim to tweak the structure to improve solubility, metabolic stability, and oral bioavailability. scienceopen.com Strategies like structural simplification, where unnecessary chemical groups are removed, can reduce molecular weight and lipophilicity, often leading to better drug-like properties. scienceopen.com

By applying these principles, medicinal chemists can rationally evolve the this compound core from a simple chemical entity into a highly optimized drug candidate tailored for a specific therapeutic purpose.

Mechanistic Elucidation of Biological Action

Identification and Validation of Molecular Targets

The biological effects of 2-thiophen-2-yl-1H-imidazole derivatives are often initiated by their interaction with specific molecular targets. Research has identified several key proteins and enzymes whose functions are modulated by this class of compounds.

Derivatives of this compound have been identified as inhibitors of several important enzymes. For instance, certain analogues have been shown to target cAMP and cGMP phosphodiesterase 10A (PDE10A) , an enzyme involved in cellular signaling. Specifically, 4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole has demonstrated high selectivity for PDE10A, which is a therapeutic target in conditions like Parkinson's disease.

Another critical molecular target is the PI3K/Akt/mTOR signaling pathway , which is frequently overactivated in cancer. core.ac.uk Trisubstituted imidazoles, including derivatives of the core this compound structure, have been shown to exert cytotoxic effects by inhibiting this pathway. core.ac.uk In silico target prediction has suggested that compounds like 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (B92270) target RAC-beta serine/threonine-protein kinase, a component of the Akt pathway. core.ac.uk

Furthermore, Aurora kinases , which are key regulators of cell division, have been identified as potential targets. In silico screening studies have shown that 2-(thiophen-2-yl) quinazoline, a related structural analogue, can bind to the ATP-binding site of Aurora kinases. longdom.orglongdom.org

Other identified molecular targets include indoleamine 2,3-dioxygenase (IDO) , an immunomodulatory enzyme implicated in tumoral immune tolerance, and imidazoline (B1206853) I2 receptors (I2-IRs) , which are considered relevant targets in neurodegenerative diseases like Alzheimer's. nih.govnih.gov

Characterization of Ligand-Biomacromolecule Interactions (e.g., DNA, Serum Albumin)

The interaction of this compound and its derivatives with essential biomacromolecules like DNA and serum albumin has been a subject of intense investigation, providing insights into their potential mechanisms of action and pharmacokinetic profiles.

DNA Interactions

Studies on copper(II) complexes containing a derivative of 2-thiophen-2-yl-1H-benzoimidazole have explored their interaction with calf thymus DNA (CT-DNA). rsc.org Photophysical studies revealed that these complexes bind to DNA primarily through an electrostatic mode of interaction . rsc.org In contrast, other studies on Cu(II), Pd(II), and Pt(II) complexes with 2,2-thiophen-yl-imidazole have proposed a covalent bonding interaction with DNA for the metal complexes, while the free ligand is thought to interact via hydrogen bonding. researchgate.net Ruthenium(II) complexes containing a 2-(thiophene-2-group)-1H-imidazo[4,5-f] sapub.orgphenanthroline ligand have been shown to bind to DNA through an intercalation mode . tandfonline.com

Serum Albumin Interactions

The binding of therapeutic compounds to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is a critical determinant of their distribution and bioavailability. The interaction between various imidazole (B134444) derivatives and serum albumins has been extensively studied using spectroscopic techniques. nih.govnih.govbg.ac.rsresearchgate.net

Fluorescence spectroscopy studies have consistently shown that imidazole derivatives can quench the intrinsic fluorescence of HSA and BSA, indicating binding. nih.govresearchgate.net This quenching is often determined to be a static quenching mechanism , which arises from the formation of a ground-state complex between the quencher (the imidazole derivative) and the fluorophore (the tryptophan residues in the albumin). nih.gov

Site marker competition studies, in conjunction with molecular docking, have revealed that imidazole derivatives often bind to subdomain IIA of HSA , also known as Sudlow's site I. nih.gov The binding constants (Ka) are typically in the order of 104 M-1, indicating a high affinity. nih.gov The interaction of palladium(II) complexes of imidazole derivatives with HSA has also been investigated, revealing a set of six binding sites with positive cooperativity. nih.gov The thermodynamic parameters, such as enthalpy (ΔH°) and entropy (ΔS°) changes, have been calculated, with positive values suggesting that hydrophobic interactions are the main driving force for the binding process. bg.ac.rs

| Compound/Complex | Biomolecule | Binding Mode/Interaction | Binding Constant (Kb or Ka) | Reference |

| Copper(II) complexes of 2-thiophen-2-yl-1-thiophen-2-ylmethyl-1H-benzoimidazole | CT-DNA | Electrostatic | - | rsc.org |

| Cu(II), Pd(II), Pt(II) complexes of 2,2-thiophen-yl-imidazole | DNA | Covalent bonding | - | researchgate.net |

| [Ru(MeIm)4(tip)]2+ | DNA | Intercalation | (7.2 ± 0.3) × 105 M-1 | tandfonline.com |

| Imidazole derivatives | Human Serum Albumin (HSA) | Static quenching, binding to subdomain IIA | ~104 M-1 | nih.gov |

| Palladium(II) complexes of imidazole derivatives | Human Serum Albumin (HSA) | Positive cooperativity, six binding sites | - | nih.gov |

Cellular Localization and Uptake Studies (e.g., LysoTracker Applications)

Understanding the subcellular distribution of a compound is crucial for elucidating its mechanism of action. Studies have demonstrated that the inherent fluorescence of certain polysubstituted imidazoles, including those with a 2-thiophen-2-yl moiety, allows for their use as imaging agents to track their location within living cells. acs.orgnih.gov

A significant finding is the application of these imidazole derivatives as LysoTracker molecules . acs.orgnih.govsemanticscholar.org Lysosomes are acidic organelles involved in cellular degradation and recycling processes. Due to the presence of basic nitrogen atoms in the imidazole ring, these compounds can accumulate in the acidic environment of lysosomes. acs.org

Confocal microscopy studies have been conducted on human cervical cancer cells (HeLa) and murine macrophage cells (J774A.1). acs.orgsemanticscholar.org These studies utilized polysubstituted imidazoles that were co-incubated with LysoTracker Red, a commercially available lysosome-specific stain. The results showed that the synthesized imidazole compounds were localized in the same cellular compartments as LysoTracker Red. semanticscholar.org A high Pearson's correlation coefficient, a measure of colocalization, confirmed their accumulation within lysosomes. semanticscholar.org This specific targeting of lysosomes suggests that these compounds could potentially exert their biological effects by interfering with lysosomal function or by being released from the lysosome into the cytoplasm.

Investigation of Downstream Signaling Pathways and Cellular Responses

The interaction of this compound derivatives with their molecular targets triggers a cascade of downstream signaling events, ultimately leading to various cellular responses, including apoptosis and cell cycle arrest.

As mentioned earlier, a key mechanism of action for certain trisubstituted imidazoles is the inhibition of the PI3K/Akt/mTOR signaling pathway . core.ac.uk This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by imidazole derivatives has been shown to induce apoptosis in human breast cancer cells. core.ac.uk

Furthermore, investigations into other imidazole-based compounds have explored their effects on signaling pathways associated with the vascular endothelial growth factor (VEGF) . acs.org While not directly focused on this compound, these studies highlight a common investigative approach for this class of compounds, which involves quantifying mRNA and protein expression of key downstream signaling molecules. acs.org

Inhibition of other targets like Aurora kinases would lead to defects in mitosis and cell cycle arrest. longdom.orglongdom.org Similarly, the modulation of IDO by imidazole derivatives can alter the immune response within a tumor microenvironment. nih.gov The cellular responses to these compounds are therefore diverse and dependent on the specific derivative and its primary molecular target.

Coordination Chemistry and Metal Complexes of 2 Thiophen 2 Yl 1h Imidazole Ligands

Synthesis and Characterization of Transition Metal Complexes (e.g., Copper(II) Complexes)

The synthesis of transition metal complexes with 2-thiophen-2-yl-1H-imidazole ligands has been the subject of various research endeavors. These complexes are typically prepared by reacting a salt of the desired transition metal with the this compound ligand in a suitable solvent. researchgate.netbohrium.com

A common method involves the reaction of metal chlorides, acetates, or nitrates with the ligand in solvents like methanol (B129727) or ethanol. researchgate.netjocpr.com For instance, new copper(II), palladium(II), and platinum(II) complexes with 2-thiophen-2-yl-imidazole (Thim) have been synthesized with an indicated composition of [MCl2(Thim)2]. researchgate.net In these complexes, the ligand coordinates to the metal center through the imine nitrogen atom of the imidazole (B134444) ring. researchgate.net

The characterization of these newly synthesized complexes is carried out using a range of spectroscopic and analytical techniques. These include:

Elemental Analysis: To determine the empirical formula of the complex. researchgate.netnih.gov

Mass Spectrometry: To confirm the molecular weight of the complex. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. researchgate.netresearchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry and electronic structure. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy helps in elucidating the structure of the complex in solution. researchgate.netresearchgate.net

X-ray Crystallography: This technique provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal ion. researchgate.netresearchgate.netrsc.org For example, single-crystal X-ray diffraction has been used to determine the structure of Cu(II) and Pd(II) complexes of 2-thiophen-2-yl-imidazole. researchgate.net

In a specific example, a copper(II) complex with a derivative of this compound was synthesized using ultrasound irradiation, and its structure was confirmed by single-crystal X-ray diffraction. dntb.gov.ua Another study reported the synthesis of copper(II) complexes with a novel tridentate thiomethyl substituted imidazole-based Schiff base ligand derived from 2-imidazolecarboxaldehyde. bohrium.com

| Complex | Metal Ion | Coordination Geometry | Reference |

| [CuCl2(Thim)2] | Cu(II) | Distorted Square-Pyramidal | researchgate.netresearchgate.net |

| [PdCl2(Thim)2] | Pd(II) | Square Planar | researchgate.net |

| [PtCl2(Thim)2] | Pt(II) | Proposed Square Planar | researchgate.net |

Ligand-Field Effects and Electronic Properties of Complexes

The coordination of this compound to a transition metal ion has a significant impact on the electronic properties of the resulting complex. This is due to ligand-field effects, which describe the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. ugm.ac.id

The imidazole and thiophene (B33073) moieties of the ligand create a specific ligand field around the metal center, which influences the splitting of the d-orbitals. acs.org The strength of this ligand field affects the electronic spectra, magnetic properties, and reactivity of the complex. ugm.ac.id

UV-Visible spectroscopy is a key tool for investigating these effects. The d-d transitions observed in the spectra of the complexes provide information about the energy difference between the split d-orbitals. For example, the shift in the transition bands to longer wavelengths in metal(II) complexes of a Schiff base derived from thiophene-2-carbaldehyde (B41791) is attributed to the coordination of the ligand with the central metal ion. researchgate.net

The electronic properties of these complexes can also be studied using theoretical methods such as Density Functional Theory (DFT). researchgate.netresearchgate.net DFT calculations can provide insights into the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the reactivity and electronic transitions of the complexes. ugm.ac.id

The redox behavior of these complexes has been investigated using techniques like cyclic voltammetry. Studies on complexes of Cr(III) and Co(II) with a 1H-imidazole ligand system showed reductive waves corresponding to one-electron irreversible processes. azjournalbar.com

Enhanced Biological Activities of Metal-Derived Compounds

Several studies have demonstrated the improved cytotoxicity of metal complexes derived from this compound against various cancer cell lines. For instance, copper(II) complexes of a ligand derived from 1,2-phenylenediamine and 2-thiophenecarboxaldehyde showed high cytotoxicity against human lung cancer (A549) and breast cancer (MCF-7) cell lines, with activity greater than the parent ligand. jocpr.com Similarly, nickel(II) and zinc(II) complexes of a Schiff base derived from 2-aminobenzamide (B116534) and thiophene-2-carbaldehyde were tested against human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines, showing notable effects on cell proliferation. researchgate.net

The antioxidant activity of these metal complexes has also been investigated. The chelation of metal ions can enhance the radical scavenging ability of the ligand. researchgate.net The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.netrsc.org For example, new metal complexes of a benzimidazole (B57391) derivative of this compound were synthesized and their antioxidant activity was evaluated, showing that the complexes possess significant radical scavenging properties. researchgate.net

| Compound | Cell Line | Biological Activity | Reference |

| Cu(II) complex of 2-(thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzodiazole | A549 (Lung Cancer) | High Cytotoxicity | jocpr.com |

| Cu(II) complex of 2-(thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzodiazole | MCF-7 (Breast Cancer) | High Cytotoxicity | jocpr.com |

| Ni(II) complex of 2-((thiophen-2-ylmethylene)amino)benzamide | MCF-7 (Breast Cancer) | Antiproliferative | researchgate.net |

| Ni(II) complex of 2-((thiophen-2-ylmethylene)amino)benzamide | HepG2 (Liver Cancer) | Antiproliferative | researchgate.net |

| Zn(II) complex of 2-((thiophen-2-ylmethylene)amino)benzamide | MCF-7 (Breast Cancer) | Antiproliferative | researchgate.net |

| Zn(II) complex of 2-((thiophen-2-ylmethylene)amino)benzamide | HepG2 (Liver Cancer) | Antiproliferative | researchgate.net |

| Metal complexes of 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole | - | Antioxidant | researchgate.net |

Advanced Applications and Future Research Directions

Development of Novel Therapeutic Agents in Medicinal Chemistry

The 2-thiophen-2-yl-1H-imidazole core is a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the development of new therapeutic agents with a wide spectrum of pharmacological activities. nih.gov Researchers have synthesized numerous derivatives by modifying the core structure to enhance interactions with biological targets like enzymes and receptors, leading to promising antimicrobial, anti-inflammatory, and anticancer agents.

Derivatives of this scaffold have demonstrated significant potential in several therapeutic areas:

Neurodegenerative Diseases: A notable derivative, 2-(benzo[b]thiophen-2-yl)-1H-imidazole (LSL33), has been identified as a promising agent for Alzheimer's disease. nih.govresearchgate.net In preclinical studies, LSL33, an imidazoline (B1206853) I2 receptor ligand, showed neuroprotective properties and ameliorated cognitive impairment and neuroinflammation in a mouse model of the disease. nih.govnih.gov These findings highlight the potential of thiophene-imidazole compounds in treating complex neurodegenerative conditions. researchgate.netnih.gov

Anti-inflammatory and Anticancer Activity: The imidazole (B134444) moiety is a key feature in compounds designed to inhibit inflammatory pathways. nih.govbrieflands.com For instance, derivatives of 5-(4-fluorophenyl)-4-(quinoline-4-yl)-2-(thiophen-2-yl)-1H-imidazole-1-ol have been synthesized and evaluated as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key regulator of proinflammatory cytokines. nih.govbrieflands.com The thiophene (B33073) and imidazole rings play a crucial role in binding to the kinase's active site. nih.gov Furthermore, other derivatives have shown the ability to induce apoptosis and inhibit proliferation in various cancer cell lines.

Antimicrobial and Antitubercular Effects: Research has consistently shown that modifying the this compound structure can lead to potent antimicrobial and antifungal agents capable of inhibiting the growth of various pathogens. clinmedkaz.org Specific derivatives, such as (E)-1-(2-(5-chlorothiophen-2-yl)-2-(2-(2,6-dichlorophenyl)hydrazono)ethyl)-1H-imidazole, have exhibited promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov These compounds are being explored as potential new weapons against drug-resistant bacterial strains.

The therapeutic potential of various derivatives is summarized in the table below.

| Derivative Class | Therapeutic Target/Application | Noted Biological Activity | Reference(s) |

| 2-(Benzo[b]thiophen-2-yl)-1H-imidazole (LSL33) | Alzheimer's Disease (Imidazoline I2 Receptor) | Neuroprotection, Anti-inflammatory, Cognitive Improvement | nih.gov, researchgate.net, nih.gov |

| 1-hydroxy-2,4,5-triaryl Imidazoles | Inflammation (p38α MAPK) | Anti-cytokine, Anti-inflammatory | nih.gov, brieflands.com |

| Hydrazono-imidazole Derivatives | Tuberculosis (Mtb) | Antimycobacterial | nih.gov |

| General Thiophene-imidazole Derivatives | Various Pathogens | Antimicrobial, Antifungal | |

| Phenylimidazole Derivatives | Phosphodiesterase 4 (PDE4) | PDE4 Inhibition |

Applications in Biosensing and Bioimaging (e.g., Fluorescent Probes, LysoTrackers)

Beyond therapeutic applications, the inherent fluorescence of the imidazole scaffold has been harnessed for biological imaging. nih.gov Certain derivatives of this compound exhibit excellent fluorescence properties, making them suitable for use as probes to visualize cellular structures and processes in real-time. nih.govacs.org

A significant application is the development of "LysoTracker" molecules. nih.gov Lysosomes are acidic organelles crucial for cellular degradation and recycling. acs.org By incorporating a weak basic group into the imidazole structure, scientists have created probes that can permeate live cells and selectively accumulate in the acidic environment of lysosomes. nih.govacs.org These probes emit a bright blue fluorescence when irradiated, allowing for precise tracking of lysosomes and the study of their role in cellular health and disease, including autophagy and pathogen degradation. nih.govacs.org

An iodine-catalyzed, environmentally friendly method has been developed for synthesizing these polysubstituted imidazoles, which show strong fluorescence in both solution and solid states. acs.org This scalability and the excellent photophysical properties of these compounds open up new avenues for creating advanced organelle-targetable fluorescent probes (OTFPs). nih.gov

| Fluorescent Probe Characteristic | Description | Reference(s) |

| Probe Type | Polysubstituted imidazoles with lysosome-directing groups. | nih.gov, acs.org |

| Target Organelle | Lysosomes. | acs.org |

| Mechanism | Selective accumulation in the acidic environment of the lysosome. | nih.gov |

| Fluorescence | Bright blue fluorescence upon irradiation (e.g., at 365 nm). | acs.org |

| Application | Live-cell imaging, tracking intracellular lysosomes, studying autophagy. | nih.gov, acs.org |

Potential in Materials Science (e.g., Organic Light-Emitting Diodes, Functional Materials)

The imidazole core is a vital component in the design of functional materials, particularly for organic electronics. nih.govmdpi.com Imidazole derivatives are widely used in the development of Organic Light-Emitting Diodes (OLEDs) due to their excellent photoluminescence, electrochemical stability, and good thermal properties. tandfonline.com They can function as electron transport materials, host materials for fluorescent and phosphorescent dopants, or as the light-emitting molecules themselves. tandfonline.com

The this compound motif has been incorporated into more complex molecular architectures to create efficient emitters for OLEDs. For example, molecules that combine a phenanthroimidazole unit (containing the imidazole core) with a thiophene linker have been developed as blue light emitters. acs.org The combination of the electron-donating thiophene and the electron-accepting imidazole facilitates an efficient charge transfer process, which is critical for electroluminescence. tandfonline.com

Research has demonstrated that nondoped OLEDs fabricated with emitters like 4-(2-(5-(9H-carbazol-9-yl)thiophen-2-yl)-1H-phenanthro[9,10-d]imidazol-1-yl)naphthalene-1-carbonitrile can achieve high external quantum efficiencies (EQE) and produce deep-blue light, a crucial color for full-color displays and white lighting applications. acs.org The versatility of the imidazole scaffold allows for fine-tuning of the electronic and photophysical properties to achieve desired performance characteristics in next-generation electronic devices. tandfonline.com

| OLED Application | Role of Imidazole Derivative | Example Compound Structure | Performance Highlight | Reference(s) |

| Deep-Blue Emitter | Light-emitting layer in nondoped OLEDs. | Donor-π-Acceptor architecture with thiophene-phenanthroimidazole core. | Max. EQE of 2.32% for deep-blue emission. | acs.org |

| Host Material | Host for fluorescent and phosphorescent dopants. | 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBI). | Good electron mobility and large energy gap. | tandfonline.com |

| Electron Transporter | Facilitates electron injection and transport. | General imidazole derivatives. | High thermal stability and good electrochemical properties. | tandfonline.com |

Strategies for Clinical Translation and Preclinical Development

The path from a promising laboratory compound to a clinically approved therapeutic is long and complex. For compounds based on the this compound scaffold, this journey involves a structured preclinical development strategy.